molecular formula C23H36O7S B1428326 Pleuromutilin-22-mesylate CAS No. 60924-38-1

Pleuromutilin-22-mesylate

Cat. No.: B1428326
CAS No.: 60924-38-1
M. Wt: 456.6 g/mol
InChI Key: IKVZCNHNKCXZHZ-PQZCNZKKSA-N
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Mechanism of Action

Target of Action

Pleuromutilin-22-mesylate, also known as (3AS,4S,5S,7R,8R,9S,9aR,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-((methylsulfonyl)oxy)acetate, primarily targets the peptidyl transferase center (PTC) of the ribosome . The PTC is a crucial component of the protein synthesis machinery in bacteria .

Mode of Action

The compound interacts with its target by binding to the PTC of the 50S subunit of ribosomes . This binding inhibits bacterial protein synthesis, thereby preventing the growth and multiplication of bacteria . The mode of interaction involves the binding of the tricyclic core of the compound to the P and A sites of the PTC .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, it prevents the formation of peptide bonds between amino acids, disrupting the protein synthesis process . This disruption leads to the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Pleuromutilins, in general, have been developed for both oral and intravenous administration . The pharmacokinetic properties of pleuromutilins would impact their bioavailability, which is a critical factor in their effectiveness as antibiotics .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of protein synthesis in bacteria . This inhibition disrupts the normal functioning of the bacteria, preventing their growth and multiplication . As a result, the bacterial infection is controlled.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the development of bacterial resistance is a significant environmental factor that can influence the efficacy of antibiotics. Pleuromutilins have shown low rates of resistance development, which is a promising aspect of their use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pleuromutilin-22-mesylate typically involves the modification of the pleuromutilin core structure. One common method includes the mesylation of pleuromutilin at the 22nd position. This process involves the use of methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Clitopilus passeckerianus to produce pleuromutilin, followed by chemical modification to introduce the mesylate group. The fermentation process is optimized for high yield, and the subsequent chemical reactions are carried out in large reactors under controlled conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pleuromutilin-22-mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pleuromutilin derivatives .

Scientific Research Applications

Pleuromutilin-22-mesylate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of novel antibacterial agents.

    Biology: Researchers study its interactions with bacterial ribosomes to understand its mechanism of action and develop new antibiotics.

    Medicine: It serves as a lead compound for developing drugs to treat bacterial infections, particularly those caused by drug-resistant strains.

    Industry: Its derivatives are used in veterinary medicine to treat infections in livestock.

Properties

CAS No.

60924-38-1

Molecular Formula

C23H36O7S

Molecular Weight

456.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate

InChI

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1

InChI Key

IKVZCNHNKCXZHZ-PQZCNZKKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

60924-38-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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